N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Anticancer Hepatocellular carcinoma Coumarin SAR

N-Cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 484022-72-2) is a synthetic small molecule belonging to the 8-methoxycoumarin-3-carboxamide class, characterized by a 2-oxo-2H-chromene (coumarin) core bearing an electron-donating 8-methoxy substituent and an N-cyclopentyl carboxamide at the 3-position. With a molecular formula of C16H17NO4 and molecular weight of 287.31 g/mol, this compound is commercially available as a research reagent from multiple vendors including Santa Cruz Biotechnology (sc-494635), Key Organics (BS-10213), and Leyan (98% purity).

Molecular Formula C16H17NO4
Molecular Weight 287.315
CAS No. 484022-72-2
Cat. No. B2682845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS484022-72-2
Molecular FormulaC16H17NO4
Molecular Weight287.315
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3CCCC3
InChIInChI=1S/C16H17NO4/c1-20-13-8-4-5-10-9-12(16(19)21-14(10)13)15(18)17-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,17,18)
InChIKeyCPLBAPLAPBISRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 484022-72-2): Structural Identity and Scaffold Classification for Informed Procurement


N-Cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 484022-72-2) is a synthetic small molecule belonging to the 8-methoxycoumarin-3-carboxamide class, characterized by a 2-oxo-2H-chromene (coumarin) core bearing an electron-donating 8-methoxy substituent and an N-cyclopentyl carboxamide at the 3-position . With a molecular formula of C16H17NO4 and molecular weight of 287.31 g/mol, this compound is commercially available as a research reagent from multiple vendors including Santa Cruz Biotechnology (sc-494635), Key Organics (BS-10213), and Leyan (98% purity) . The 8-methoxycoumarin-3-carboxamide scaffold has emerged as a privileged pharmacophore in anticancer drug discovery, with structurally analogous N-substituted derivatives demonstrating potent antiproliferative activity against hepatocellular carcinoma (HepG2) cells at sub-micromolar IC50 values, outperforming the reference drug staurosporine [1][2]. This compound occupies a distinct structural niche within the coumarin-3-carboxamide chemical space by combining the 8-methoxy substitution pattern with a saturated, non-aromatic N-cyclopentyl amide side chain.

Why N-Cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide Cannot Be Substituted with Other Coumarin-3-Carboxamide Analogs


Generic substitution among coumarin-3-carboxamide analogs is precluded by the demonstrated sensitivity of biological activity to both the N-substituent identity and the substituent pattern on the coumarin core. Published structure-activity relationship (SAR) data on the 8-methoxycoumarin-3-carboxamide series reveal that changing the N-substituent from an N-aryl group to an N-alkyl group, or relocating the methoxy group from position 8 to position 7, produces order-of-magnitude shifts in antiproliferative IC50 values against HepG2 cells [1]. For instance, within the N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide series, IC50 values range from 0.75 µM to >100 µM depending solely on the substitution pattern of the phenyl ring [1]. The N-cyclopentyl group provides a conformationally constrained, saturated cycloalkyl environment with distinct lipophilic and steric properties compared to both aromatic N-phenyl analogs and flexible N-alkyl chains such as N-benzyl or N-(butan-2-yl), directly impacting binding cavity compatibility and off-target profiles . Consequently, procurement of a structurally similar but non-identical coumarin-3-carboxamide introduces uncontrolled variables in target engagement, cellular permeability, and metabolic stability that undermine experimental reproducibility.

Quantitative Differentiation Evidence: N-Cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide Versus Closest Structural Analogs


8-Methoxy Substitution Confers Enhanced Antiproliferative Potency: Class-Level Evidence from HepG2 Hepatocellular Carcinoma Models

The 8-methoxy substitution on the coumarin core is a critical determinant of antiproliferative potency. While direct data for the N-cyclopentyl-8-methoxy analog are not published, class-level evidence from the N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide series demonstrates that the best-performing compound in this class (compound 7; N-(3-hydroxy-4-methylphenyl)-8-methoxycoumarin-3-carboxamide) achieved an IC50 of 0.75 µM against HepG2 cells, representing an 11.2-fold improvement over staurosporine (IC50 = 8.37 µM) in the same assay [1]. In a parallel, independent study, the most potent 8-methoxycoumarin-3-carboxamide (compound 5) exhibited an IC50 of 0.9 µM against HepG2, a 9.3-fold improvement over staurosporine (IC50 = 8.4 µM), while showing minimal impact on normal cells [2]. By contrast, coumarin-3-carboxamides lacking the 8-methoxy group (e.g., 7-substituted or unsubstituted analogs) showed substantially weaker or no activity in comparable assays [3]. The N-cyclopentyl derivative inherits this 8-methoxy pharmacophoric feature that is essential for the potent antiproliferative phenotype of this compound class.

Anticancer Hepatocellular carcinoma Coumarin SAR

N-Cyclopentyl vs. N-Phenyl Substitution: Predicted Lipophilicity and Conformational Differentiation

The N-cyclopentyl substituent provides a calculated ACD/LogP of approximately 2.6–2.8 for the target compound, derived by adding the contribution of the 8-OCH3 group (~0.5–0.7 log units) to the experimentally validated ACD/LogP of 2.15 for the des-methoxy analog N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide . This places the compound in an intermediate lipophilicity range compared to N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides, which exhibit measured/calculated LogP values ranging from 2.3 (N-(3,4-dimethoxyphenyl)) to ~3.5 (N-(4-fluorophenyl)) [1]. The N-cyclopentyl group further contributes a fraction of sp3-hybridized carbons (Fsp3) of approximately 0.31, compared to 0.16 for N-(3,4-dimethoxyphenyl) analog, enhancing three-dimensional character relevant for target selectivity [1][2]. By comparison, the bulkier N-(adamantan-1-yl)-8-methoxy analog (CAS 714262-99-4) carries a significantly higher predicted LogP (~4.5–5.0), which may compromise aqueous solubility and increase off-target binding . The cyclopentyl ring also restricts conformational freedom relative to flexible N-alkyl chains (e.g., N-(butan-2-yl), LogP 1.93), providing a defined spatial orientation of the amide NH for hydrogen-bonding interactions [1].

Physicochemical properties Drug-likeness Lipophilicity

Dual VEGFR2/CYP450 Inhibitory Mechanism of the 8-Methoxycoumarin-3-Carboxamide Scaffold: Class-Level Target Engagement Evidence

The 8-methoxycoumarin-3-carboxamide scaffold has been mechanistically validated as a dual inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase and cytochrome P450 enzymes, a profile not demonstrated for coumarin-3-carboxamides with alternative substitution patterns [1]. In the N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide series, compound 7 displayed potent dual-inhibitory activity toward both VEGFR-2 and CYP450 proteins, with binding affinity confirmed by computational docking into the active cavities of both targets, and this mechanism was directly linked to the observed cell cycle arrest (S-phase accumulation) and apoptosis induction (increased pre-G1 population) in HepG2 cells [1]. In contrast, 7-substituted coumarin-3-carboxamides studied by Chimenti et al. (2009) were profiled primarily as selective monoamine oxidase B (hMAO-B) inhibitors with IC50 values in the micromolar range, indicating that the position of the methoxy substituent on the coumarin core redirects target selectivity from CNS-oriented MAO enzymes to oncology-relevant kinase/CYP pathways [2]. The N-cyclopentyl-8-methoxy analog is expected to engage the same VEGFR2/CYP450 target space as its N-aryl counterparts, given that the 8-methoxycoumarin-3-carboxamide core—not the N-substituent—is the primary determinant of this target engagement profile.

VEGFR2 kinase inhibition Cytochrome P450 Target engagement

Commercial Availability and Purity: Multi-Vendor Sourcing with Documented Specifications

N-Cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is available from multiple independent suppliers with verified purity specifications, enabling procurement redundancy and competitive pricing. Santa Cruz Biotechnology lists the compound as sc-494635 (purity not publicly specified; SDS available on request) . Key Organics offers catalog number BS-10213 with >95% purity in 1 g, 5 g, and 10 g quantities at prices of £383.00, £812.00, and £1,147.00 respectively [1]. Shanghai Hao Hong Biomedical Technology supplies the compound at 98% purity (catalog 1433180) in 500 mg and 5 g quantities [1]. Chemscene lists catalog CS-0362510 with storage at 2–8°C sealed in dry conditions . This multi-vendor availability contrasts with several structurally related 8-methoxycoumarin-3-carboxamides that are listed as discontinued products (e.g., CymitQuimica Ref. 10-F753701, noted as discontinued) . The compound is available in sufficient quantities (up to 10 g) to support both in vitro screening campaigns and initial in vivo studies.

Procurement Purity specification Supplier comparison

Optimal Research and Procurement Application Scenarios for N-Cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 484022-72-2)


Hepatocellular Carcinoma (HCC) Drug Discovery: Lead Optimization of 8-Methoxycoumarin-3-Carboxamide Series with N-Alkyl Diversity

This compound is best deployed as a key analog in an N-substituent SAR expansion campaign within the 8-methoxycoumarin-3-carboxamide series targeting hepatocellular carcinoma. Published data demonstrate that lead compounds 5 (IC50 = 0.9 µM [1]) and 7 (IC50 = 0.75 µM [2]) bearing N-aryl substituents achieve sub-micromolar HepG2 potency with VEGFR2/CYP450 dual inhibition. The N-cyclopentyl analog fills a critical gap in the N-alkyl SAR landscape by introducing a conformationally constrained cycloalkyl group with intermediate lipophilicity (estimated ACD/LogP ~2.6–2.8), bridging the property space between flexible N-(butan-2-yl) (LogP 1.93) and bulky N-adamantyl (LogP ~4.5–5.0) congeners . Researchers should prioritize procurement of this compound when the experimental objective is to evaluate whether replacing the N-aryl group with a saturated N-cycloalkyl group maintains or improves HepG2 potency while potentially enhancing solubility and reducing CYP-related metabolic liabilities.

Kinase Selectivity Profiling: VEGFR2 vs. MAO-B Pathway Discrimination Using Positional Isomer Controls

In experiments designed to dissect the target selectivity determinants of coumarin-3-carboxamides, this compound serves as an essential 8-methoxy-substituted comparator alongside 7-substituted coumarin-3-carboxamide analogs. Published crystallographic and enzymatic evidence establishes that 7-substituted coumarin-3-carboxamides act as selective hMAO-B inhibitors (micromolar IC50 range) [3], whereas 8-methoxy-substituted derivatives engage the VEGFR2/CYP450 axis with consequent cell cycle arrest and apoptosis in HepG2 cells [2]. The N-cyclopentyl-8-methoxy analog is the appropriate probe for testing whether the VEGFR2/CYP450 inhibitory profile is conserved when the N-aryl group is replaced by an N-cycloalkyl group—a question of direct relevance to medicinal chemistry efforts aiming to decouple kinase inhibition from aromatic amine-related toxicity risks. Procurement of this compound as part of a matched-pair analysis with its des-methoxy analog (N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide, CSID:603804 ) additionally enables isolation of the 8-OCH3 contribution to target engagement.

Fragment-Based and Structure-Guided Drug Design: A Conformationally Defined Amide Building Block

The compound's defined molecular architecture—combining a rigid coumarin core, a hydrogen-bond-capable secondary amide, and a saturated cyclopentyl ring—positions it as a versatile building block for fragment-based drug discovery (FBDD) and structure-guided design campaigns. The predicted Fsp3 of approximately 0.31 compares favorably with flat aromatic N-aryl analogs (Fsp3 ~0.16), offering enhanced three-dimensional character that has been correlated with improved clinical success rates [4]. The secondary amide NH provides a directional hydrogen-bond donor, while the cyclopentyl ring can occupy hydrophobic pockets with defined geometry unlike flexible alkyl chains. Researchers engaged in constructing targeted compound libraries for kinase ATP-site or allosteric-site screening should evaluate this compound as a scaffold element that introduces controlled conformational restriction at the solvent-exposed region of the binding pocket.

In Vitro ADMET and Metabolic Stability Studies: Cycloalkyl vs. Aryl Amide Metabolic Comparison

This compound is well-suited for comparative in vitro ADMET profiling studies designed to quantify the metabolic stability advantage (if any) conferred by replacing an N-aryl carboxamide with an N-cyclopentyl carboxamide in the 8-methoxycoumarin-3-carboxamide class. N-aryl amides are susceptible to oxidative metabolism and potential reactive metabolite formation via N-dearylation or arene oxide pathways, whereas N-cycloalkyl amides may exhibit differential CYP-mediated oxidation patterns (e.g., hydroxylation at the cyclopentyl ring). The compound's commercial availability at gram scale (>95% purity [5]) enables the replicate microsomal incubation experiments (human liver microsomes, CYP isoform phenotyping) required to generate statistically robust intrinsic clearance (CLint) and half-life (t½) data. Such data are essential for go/no-go decisions in lead optimization programs where metabolic soft spots associated with the N-substituent determine the feasibility of achieving oral bioavailability.

Quote Request

Request a Quote for N-cyclopentyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.